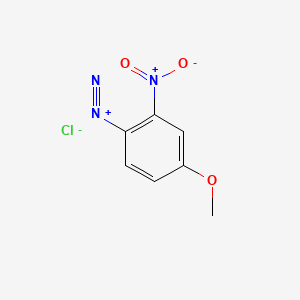
Benzenediazonium, 4-methoxy-2-nitro-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 4-methoxy-2-nitro-, chloride is an organic compound with the molecular formula C7H6ClN3O3. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-methoxy-2-nitro-, chloride typically involves the diazotization of 4-methoxy-2-nitroaniline. The process includes the following steps:
Nitration: 4-methoxyaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methoxy-2-nitroaniline.
Diazotization: The 4-methoxy-2-nitroaniline is then treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and precise temperature control systems is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 4-methoxy-2-nitro-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).
Reduction Reactions: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are used.
Major Products
Substitution Reactions: Products include 4-methoxy-2-nitrobenzene derivatives.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.
Applications De Recherche Scientifique
Benzenediazonium, 4-methoxy-2-nitro-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 4-methoxy-2-nitro-, chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group (-N2+) is highly reactive and can be replaced by nucleophiles, leading to the formation of new chemical bonds. The nitro group (-NO2) can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy and nitro substituents, making it less reactive in certain coupling reactions.
4-Methoxybenzenediazonium chloride: Similar but lacks the nitro group, affecting its redox properties.
2-Nitrobenzenediazonium chloride: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
Benzenediazonium, 4-methoxy-2-nitro-, chloride is unique due to the presence of both methoxy and nitro substituents on the benzene ring. These groups enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for a wide range of chemical transformations, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
119-25-5 |
|---|---|
Formule moléculaire |
C7H6ClN3O3 |
Poids moléculaire |
215.59 g/mol |
Nom IUPAC |
4-methoxy-2-nitrobenzenediazonium;chloride |
InChI |
InChI=1S/C7H6N3O3.ClH/c1-13-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4H,1H3;1H/q+1;/p-1 |
Clé InChI |
ZYENKTADQJQLNS-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)

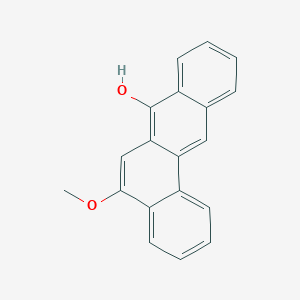
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
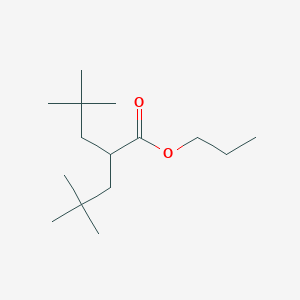

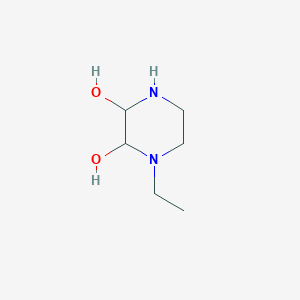
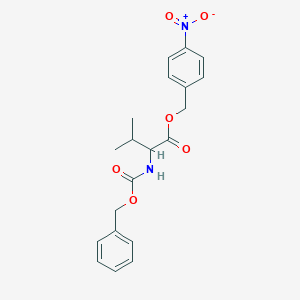

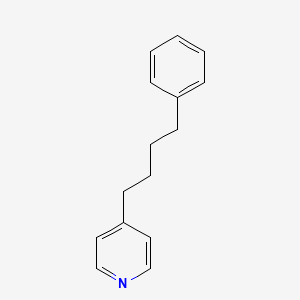


![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
